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[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

Catalog No.
S8206891
CAS No.
M.F
C15H22N2O2
M. Wt
262.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic ac...

Product Name

[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

IUPAC Name

2-[3-[benzyl(ethyl)amino]pyrrolidin-1-yl]acetic acid

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

InChI

InChI=1S/C15H22N2O2/c1-2-17(10-13-6-4-3-5-7-13)14-8-9-16(11-14)12-15(18)19/h3-7,14H,2,8-12H2,1H3,(H,18,19)

InChI Key

HPVBDLHQWLLFAZ-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O

The compound [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic organic molecule characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyl-ethyl-amino group and an acetic acid moiety. This compound belongs to a class of compounds that exhibit potential pharmacological properties due to their ability to interact with various biological targets. The presence of the pyrrolidine ring is significant as it can influence the compound's biological activity and pharmacokinetic properties.

Involving [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid primarily include substitution and esterification reactions. The amine group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the carboxylic acid functionality allows for ester formation, which is crucial in drug development for enhancing solubility and bioavailability.

The compound can also undergo decarboxylation under certain conditions, leading to the formation of derivatives that may exhibit altered biological activities. These reactions are typically catalyzed by enzymes in biological systems, highlighting the compound's relevance in biochemical pathways

[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid has shown promising biological activities, particularly in the modulation of neurotransmitter systems. Research indicates that compounds with similar structures can act as antidepressants or anxiolytics, potentially by influencing serotonin or norepinephrine levels in the brain.

In vitro studies have demonstrated its potential as an anti-inflammatory agent, suggesting that it may inhibit pathways involved in inflammation through modulation of cytokine release . Furthermore, its ability to interact with various receptors makes it a candidate for further exploration in pharmacological applications.

The synthesis of [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multi-step organic synthesis techniques:

  • Formation of the Pyrrolidine Ring: Starting materials such as 1,4-diaminobutane can be cyclized to form a pyrrolidine derivative.
  • Alkylation: The pyrrolidine can then be alkylated using benzyl bromide and ethyl bromide to introduce the benzyl-ethyl-amino group.
  • Carboxylic Acid Introduction: Finally, acetic acid is introduced through an appropriate coupling reaction, such as amidation or esterification.

These steps may require specific conditions such as temperature control and the use of catalysts to optimize yield and purity .

The potential applications of [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid span across various fields:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new medications targeting neurological disorders.
  • Research Tools: The compound can serve as a biochemical probe to study receptor interactions and signaling pathways.
  • Synthetic Chemistry: It can act as an intermediate in synthesizing more complex molecules due to its reactive functional groups.

Interaction studies involving [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid focus on its binding affinity to various biological targets:

  • Receptor Binding Assays: These assays help determine how well the compound interacts with neurotransmitter receptors, providing insights into its potential therapeutic effects.
  • Enzyme Inhibition Studies: Investigating its role as an inhibitor of specific enzymes could reveal mechanisms underlying its anti-inflammatory properties.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound .

Several compounds share structural similarities with [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid, each exhibiting unique biological activities:

Compound NameStructure CharacteristicsNotable Activities
1-(Benzylamino)-2-pyrrolidinoneContains a benzylamino group attached to pyrrolidineAntidepressant activity
3-(Dimethylamino)-pyrrolidineDimethylamino substitution on pyrrolidineAnalgesic effects
4-(Piperidin-1-yl)-butanoic acidPiperidine ring with a butanoic acid side chainAnticonvulsant properties

The uniqueness of [3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.168127949 g/mol

Monoisotopic Mass

262.168127949 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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